molecular formula C14H10N2O2 B1517831 3-[(4-Cyanophenyl)amino]benzoic acid CAS No. 1098383-82-4

3-[(4-Cyanophenyl)amino]benzoic acid

Cat. No.: B1517831
CAS No.: 1098383-82-4
M. Wt: 238.24 g/mol
InChI Key: LLUKARNPQUWMMB-UHFFFAOYSA-N
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Description

3-[(4-Cyanophenyl)amino]benzoic acid is an organic compound characterized by the presence of a cyanophenyl group attached to an amino group on a benzoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Cyanophenyl)amino]benzoic acid typically involves the reaction of 4-cyanophenylamine with benzoic acid derivatives under specific conditions. One common method is the diazotization of 4-cyanophenylamine followed by coupling with a benzoic acid derivative in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch processes to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Cyanophenyl)amino]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The carboxylic acid group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using reagents like thionyl chloride for converting the carboxylic acid to an acid chloride.

Major Products Formed:

  • Nitro derivatives from oxidation reactions.

  • Amine derivatives from reduction reactions.

  • Acid chlorides from substitution reactions.

Scientific Research Applications

3-[(4-Cyanophenyl)amino]benzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biochemical assays to study enzyme activities.

  • Medicine: It has potential as a precursor for the development of pharmaceuticals.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-[(4-Cyanophenyl)amino]benzoic acid exerts its effects depends on its molecular targets and pathways. For example, in biochemical assays, it may interact with specific enzymes, inhibiting or activating their activity. The exact mechanism can vary based on the context of its application.

Comparison with Similar Compounds

3-[(4-Cyanophenyl)amino]benzoic acid is similar to other compounds with cyano and amino groups attached to a benzoic acid framework. Some similar compounds include:

  • 3-(4-Cyanophenyl)propionic acid

  • 4-Cyanobenzenepropionic acid

  • 4-Cyanohydrocinnamic acid

Uniqueness: What sets this compound apart is its specific arrangement of functional groups, which can lead to unique reactivity and applications compared to its analogs.

Properties

IUPAC Name

3-(4-cyanoanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-9-10-4-6-12(7-5-10)16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUKARNPQUWMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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